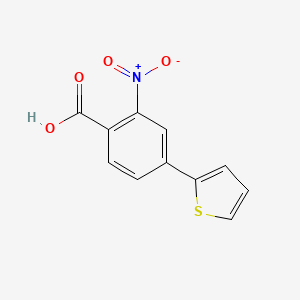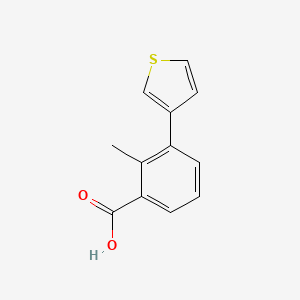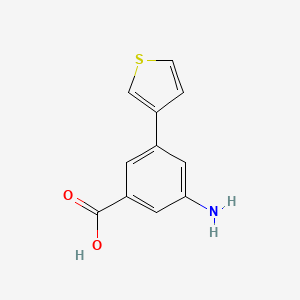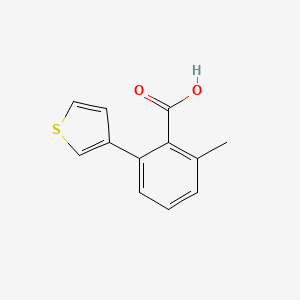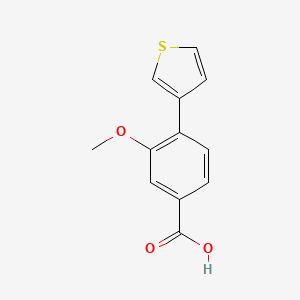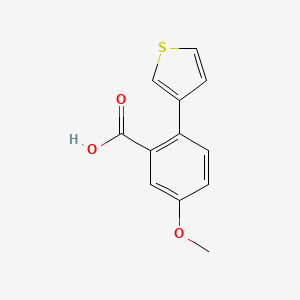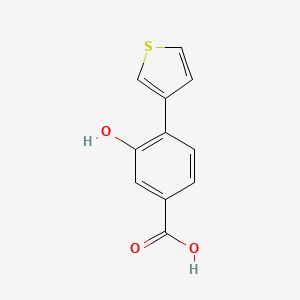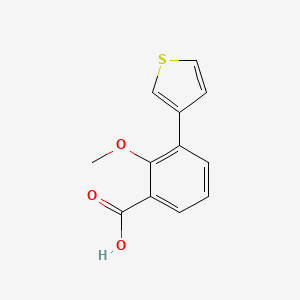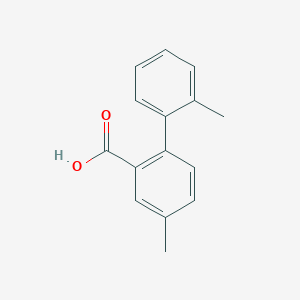
3-(Thiophen-3-yl)-5-trifluoromethylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiophen-3-yl)-5-trifluoromethylbenzoic acid (also known as 5-TFMA) is a synthetic organic compound belonging to the class of thiophenes. It is a colorless solid with a melting point of 112-115 °C and a boiling point of 290-292 °C. 5-TFMA is used as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a research tool in biochemical and physiological studies. It has been found to have a range of applications in various areas of scientific research, including drug development, cell biology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 5-TFMA is not completely understood. However, it is believed that 5-TFMA acts by inhibiting the activity of certain enzymes involved in the metabolism of drugs. In addition, it is believed that 5-TFMA may act as an agonist or antagonist of certain receptors in the body, which may affect the activity of certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TFMA have not been extensively studied. However, it has been found to have a range of effects on the body, including the inhibition of certain enzymes involved in the metabolism of drugs, the modulation of certain receptors, and the inhibition of certain proteins and enzymes. In addition, 5-TFMA has been found to have a range of effects on the immune system, including the stimulation of the production of certain cytokines and the regulation of the activity of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-TFMA in laboratory experiments include its high purity, its relatively low cost, and its ability to be easily synthesized. In addition, 5-TFMA has been found to be a useful tool for studying the effects of various compounds on cell proliferation and differentiation, as well as for studying the structure and function of various proteins and enzymes. However, there are some limitations to using 5-TFMA in laboratory experiments, including its potential to cause adverse effects on the body and its potential to interact with certain drugs.
Direcciones Futuras
The potential future directions for 5-TFMA research include further studies into its mechanism of action, its effects on the body, and its potential applications in drug development. In addition, further research into its potential to interact with certain drugs, its potential to cause adverse effects on the body, and its potential to be used as a research tool in cell biology and biochemistry is needed. Finally, further research into its potential to be used in the synthesis of novel compounds with potential therapeutic applications is also needed.
Métodos De Síntesis
5-TFMA can be synthesized by several methods, including the reaction of 3-thiophenecarboxaldehyde with trifluoromethanesulfonic anhydride, the reaction of trifluoromethylbenzene with thiophene-3-carbaldehyde, and the reaction of 3-thiophenecarboxylic acid with trifluoromethanesulfonic anhydride. The most common and simplest method is the reaction of 3-thiophenecarboxaldehyde with trifluoromethanesulfonic anhydride. This reaction is carried out in an inert atmosphere and yields a 95% pure product.
Aplicaciones Científicas De Investigación
5-TFMA has been used as a research tool in a variety of scientific fields, including drug development, cell biology, and biochemistry. In drug development, 5-TFMA has been found to be a useful tool for the synthesis of novel compounds with potential therapeutic applications. In cell biology, 5-TFMA has been used to study the effects of various compounds on cell proliferation and differentiation. In biochemistry, 5-TFMA has been used to study the structure and function of various proteins and enzymes.
Propiedades
IUPAC Name |
3-thiophen-3-yl-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O2S/c13-12(14,15)10-4-8(7-1-2-18-6-7)3-9(5-10)11(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUDXOWPOOKQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688580 |
Source


|
| Record name | 3-(Thiophen-3-yl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261990-50-4 |
Source


|
| Record name | 3-(Thiophen-3-yl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


